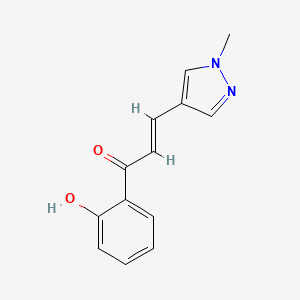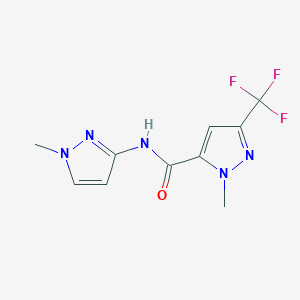![molecular formula C19H16BrN5S B14930231 5-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930231.png)
5-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of pyrazole, triazole, and bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the bromophenyl group under controlled conditions. Common reagents used in these reactions include hydrazine, phenylhydrazine, and bromobenzene derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
5-[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Organochlorine Compounds: Organic compounds containing chlorine atoms, such as chloroform and trichloroethylene.
Uniqueness
5-[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H16BrN5S |
|---|---|
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
3-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H16BrN5S/c1-12(13-6-3-2-4-7-13)25-18(23-24-19(25)26)17-11-16(21-22-17)14-8-5-9-15(20)10-14/h2-12H,1H3,(H,21,22)(H,24,26) |
Clave InChI |
CLSGMLWIIDVSQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC(=NN3)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14930165.png)

![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B14930180.png)
![2-Chlorophenyl 3-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B14930188.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B14930192.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B14930195.png)
![2-hydroxy-5-iodo-N'-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide](/img/structure/B14930209.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930217.png)
![Propan-2-yl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-(2,4-dichlorophenyl)thiophene-3-carboxylate](/img/structure/B14930228.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B14930251.png)
![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)
